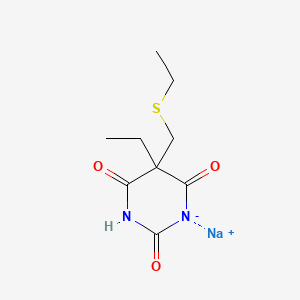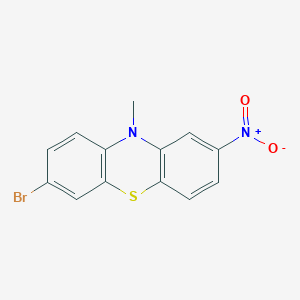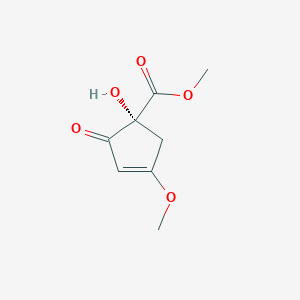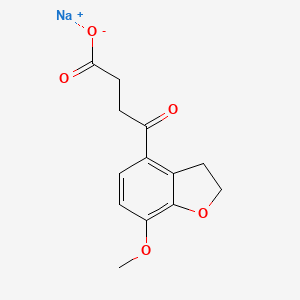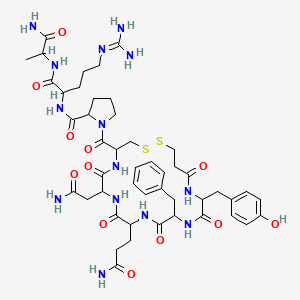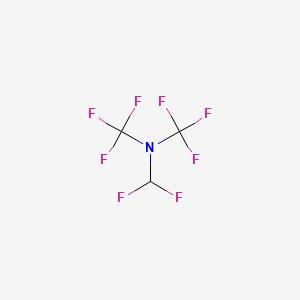
Difluoromethylbis(trifluoromethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethylbis(trifluoromethyl)amine: is a chemical compound with the molecular formula C₃HF₈N and a molecular weight of 203.0340 g/mol It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One method involves the use of CF₃SO₂Na (sodium trifluoromethanesulfinate) as a reagent, which allows for the trifluoromethylation of secondary amines under mild conditions . Another approach involves the use of metal-based methods to transfer CF₂H groups to specific sites on the molecule .
Industrial Production Methods: Industrial production methods for difluoromethylbis(trifluoromethyl)amine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Difluoromethylbis(trifluoromethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the amine.
Common Reagents and Conditions: Common reagents used in these reactions include CF₃SO₂Na for trifluoromethylation and various metal catalysts for other transformations . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated amines, while substitution reactions can produce a variety of substituted amine derivatives .
Applications De Recherche Scientifique
Difluoromethylbis(trifluoromethyl)amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of difluoromethylbis(trifluoromethyl)amine involves its ability to form strong bonds with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Trifluoromethylamine: Contains a single trifluoromethyl group attached to an amine.
Difluoromethylamine: Contains a single difluoromethyl group attached to an amine.
Trifluoromethylbis(difluoromethyl)amine: Contains both trifluoromethyl and difluoromethyl groups, similar to difluoromethylbis(trifluoromethyl)amine.
Uniqueness: this compound is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one type of fluorinated group .
Propriétés
Numéro CAS |
73563-15-2 |
|---|---|
Formule moléculaire |
C3HF8N |
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
N-(difluoromethyl)-1,1,1-trifluoro-N-(trifluoromethyl)methanamine |
InChI |
InChI=1S/C3HF8N/c4-1(5)12(2(6,7)8)3(9,10)11/h1H |
Clé InChI |
BOXXLRRPGNOFCW-UHFFFAOYSA-N |
SMILES canonique |
C(N(C(F)(F)F)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




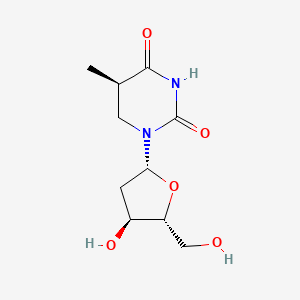
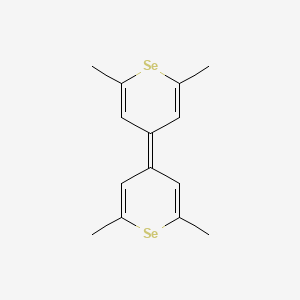


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

